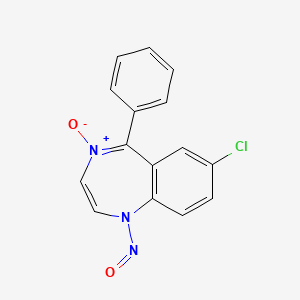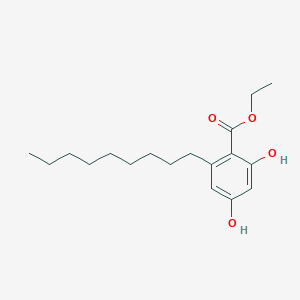
7-Chloro-1-nitroso-4-oxo-5-phenyl-1H-1,4lambda~5~-benzodiazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-1-nitroso-4-oxo-5-phenyl-1H-1,4lambda~5~-benzodiazepine is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, sedative, and anticonvulsant properties. This particular compound is characterized by the presence of a chloro group at position 7, a nitroso group at position 1, and a phenyl group at position 5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-nitroso-4-oxo-5-phenyl-1H-1,4lambda~5~-benzodiazepine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-5-chlorobenzophenone and nitrosating agents.
Nitrosation Reaction: The nitrosation of 2-amino-5-chlorobenzophenone is carried out using nitrosating agents like sodium nitrite in the presence of an acid catalyst.
Cyclization: The nitroso intermediate undergoes cyclization to form the benzodiazepine ring structure.
Oxidation: The final step involves the oxidation of the intermediate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques, which offer advantages in terms of efficiency and scalability. These methods typically utilize automated reactors and precise control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-1-nitroso-4-oxo-5-phenyl-1H-1,4lambda~5~-benzodiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzodiazepines with different pharmacological properties.
Scientific Research Applications
7-Chloro-1-nitroso-4-oxo-5-phenyl-1H-1,4lambda~5~-benzodiazepine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is conducted to explore its potential therapeutic uses, such as anxiolytic and anticonvulsant effects.
Industry: The compound is used in the development of new pharmaceuticals and chemical intermediates.
Mechanism of Action
The mechanism of action of 7-Chloro-1-nitroso-4-oxo-5-phenyl-1H-1,4lambda~5~-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex. By binding to specific sites on the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include the GABA-A receptor subunits, which play a crucial role in mediating the compound’s pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Nitrazepam: Another benzodiazepine with hypnotic effects.
Clonazepam: Known for its anticonvulsant properties.
Uniqueness
7-Chloro-1-nitroso-4-oxo-5-phenyl-1H-1,4lambda~5~-benzodiazepine is unique due to the presence of the nitroso group, which imparts distinct chemical reactivity and potential pharmacological effects compared to other benzodiazepines.
Properties
CAS No. |
61198-27-4 |
|---|---|
Molecular Formula |
C15H10ClN3O2 |
Molecular Weight |
299.71 g/mol |
IUPAC Name |
7-chloro-1-nitroso-4-oxido-5-phenyl-1,4-benzodiazepin-4-ium |
InChI |
InChI=1S/C15H10ClN3O2/c16-12-6-7-14-13(10-12)15(11-4-2-1-3-5-11)19(21)9-8-18(14)17-20/h1-10H |
InChI Key |
NFICKBKKAJHOMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=[N+](C=CN(C3=C2C=C(C=C3)Cl)N=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-(4-Fluorophenyl)-5-(3-nitrophenoxy)-1,3-thiazol-2-yl]acetamide](/img/structure/B14578782.png)



![7-Amino-2,3-dihydronaphtho[2,3-g]phthalazine-1,4-dione](/img/structure/B14578810.png)
![[3-Hydroxy-6-methoxy-4,5-bis(methylsulfonyloxy)oxan-2-yl]methyl methanesulfonate](/img/structure/B14578815.png)
![2-Bromo-N-[4-chloro-2-(cyclohex-1-ene-1-carbonyl)phenyl]acetamide](/img/structure/B14578822.png)

![(4-{2-[(4-Methylphenyl)sulfanyl]ethoxy}phenyl)(phenyl)methanone](/img/structure/B14578836.png)
![2,5-Bis[(2H-tetrazol-5-yl)sulfanyl]cyclopentan-1-one](/img/structure/B14578837.png)

